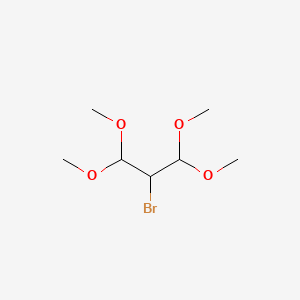

2-Bromo-1,1,3,3-tetramethoxypropane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,3,3-tetramethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO4/c1-9-6(10-2)5(8)7(11-3)12-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNLQYBEUUCCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(OC)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069814 | |

| Record name | Propane, 2-bromo-1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63331-67-9 | |

| Record name | 2-Bromo-1,1,3,3-tetramethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63331-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-bromo-1,1,3,3-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-bromo-1,1,3,3-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,3,3-tetramethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,1,3,3 Tetramethoxypropane

Precursor Synthesis Routes to 1,1,3,3-Tetramethoxypropane (B13500)

The synthesis of the intermediate compound, 1,1,3,3-tetramethoxypropane, is a crucial first step. Various routes have been developed, ranging from carbonylation reactions to the addition of orthoformates to vinyl ethers.

Carbonylation-Based Approaches from Methoxide (B1231860) Reagents

One notable method for synthesizing 1,1,3,3-tetramethoxypropane involves the reaction of methoxide salts with a carbon source under pressure. guidechem.com This approach utilizes readily available starting materials.

Detailed Research Findings: The process can be carried out by reacting a methanol (B129727) solution of sodium methoxide or potassium methoxide with carbon dioxide (CO2) in a high-pressure reactor. guidechem.com The reaction can also proceed with other alkaline catalysts. guidechem.com Key parameters for this reaction include maintaining a pressure of at least 1.5 MPa and a temperature range between 0°C and 160°C. The reaction is typically allowed to proceed for 4 to 24 hours. Under these conditions, a conversion rate of the carbon source of up to 98% can be achieved, with a yield of 75% for 1,1,3,3-tetramethoxypropane. guidechem.com

| Parameter | Value |

| Reactants | Sodium methoxide/Potassium methoxide, CO2, Methanol |

| Pressure | ≥1.5 MPa |

| Temperature | 0-160°C |

| Reaction Time | 4-24 hours |

| Yield | 75% |

Alternative Preparative Pathways to Acetal (B89532) Precursors

Alternative methods for preparing 1,1,3,3-tetramethoxypropane often involve the reaction of an orthoformate with a vinyl ether or its equivalent, catalyzed by a Lewis acid. google.comgoogle.com These methods offer different advantages and challenges compared to carbonylation-based routes.

Detailed Research Findings: A common alternative involves the reaction of trimethyl orthoformate with a vinyl ether in the presence of a Lewis acid catalyst, such as anhydrous iron(III) chloride. google.comchemicalbook.com For instance, reacting trimethyl orthoformate with isopropyl vinyl ether at -15°C for 7 hours can produce 1,1,3,3-tetramethoxypropane. chemicalbook.com

A significant challenge in these syntheses is the nature of the vinyl ether. google.com For the direct synthesis of 1,1,3,3-tetramethoxypropane, methyl vinyl ether is the corresponding reactant for trimethyl orthoformate. google.com However, methyl vinyl ether is a gas, which makes its use on an industrial scale difficult. google.comgoogle.com To circumvent this, other vinyl ethers like isopropyl vinyl ether or isobutyl vinyl ether can be used, which results in a mixture of alkoxy propanes. google.com Another approach utilizes vinyl acetate (B1210297) in place of vinyl ethers, reacting with trimethyl orthoformate. google.com This reaction, however, can lead to a mixture of products, including 1,1,3,3-tetramethoxypropane and various acetoxy-trimethoxypropane isomers. google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product(s) |

| Trimethyl orthoformate | Isopropyl vinyl ether | Iron(III) chloride | -15°C | 1,1,3,3-Tetramethoxypropane chemicalbook.com |

| Trimethyl orthoformate | Isobutyl vinyl ether | Iron(III) chloride | Room Temp | Mixture of 1,3,3-trimethoxy-1-(isobutoxy)propane and 1,1,3,3-tetramethoxypropane google.com |

| Trimethyl orthoformate | Vinylacetate | BF₃*OEt₂ | 30°C | Mixture of 1,1,3,3-tetramethoxypropane, 1-acetoxy-1,3,3-trimethoxypropane, and 1,3-diacetoxy-1,3-dimethoxypropanes google.com |

Bromination Strategies for the Conversion of 1,1,3,3-Tetramethoxypropane to 2-Bromo-1,1,3,3-tetramethoxypropane

The conversion of the acetal precursor to the final bromo-compound requires a carefully controlled halogenation step. The choice of brominating agent, solvent, and reaction conditions is critical to the success of the synthesis.

Direct Halogenation Techniques and Reaction Parameters

The primary method for introducing the bromine atom is through direct halogenation using elemental bromine. google.com The reaction parameters are chosen to favor the formation of the desired product while minimizing side reactions.

Detailed Research Findings: A described method involves the direct addition of bromine to a solution of 1,1,3,3-tetramethoxypropane in a lower alkanol solvent, such as methanol. google.com In a typical procedure, one mole of bromine is added to a stirred solution of one mole of 1,1,3,3-tetramethoxypropane and two moles of methanol. The bromine is added over a short period (5-10 minutes) while the mixture is refluxing. google.com An older method reported in the literature involved using carbon tetrachloride as the solvent and irradiating the reaction with ultraviolet light at approximately 40°C. google.com

| Parameter | Value | Reference |

| Substrate | 1,1,3,3-Tetramethoxypropane | google.com |

| Brominating Agent | Elemental Bromine (Br₂) | google.com |

| Solvent | Methanol | google.com |

| Molar Ratio (Substrate:Bromine:Solvent) | 1 : 1 : 2 | google.com |

| Temperature | Reflux (approx. 65°C) | google.com |

| Addition Time | 5-10 minutes | google.com |

Challenges in Reaction Control and Byproduct Formation during Bromination

The bromination of 1,1,3,3-tetramethoxypropane is not without its difficulties. The reaction can be exothermic, and a number of byproducts can be formed, complicating the purification process. google.com

Detailed Research Findings: A primary challenge is the exothermic nature of the bromination reaction. The use of a solvent like methanol is preferred as it helps to dissipate heat, prevent overheating, and avoid the decomposition of reactants, ultimately leading to a better yield. google.com Without proper control, the reaction can lead to a complex mixture of products. Vapor phase chromatography analysis of a typical reaction mixture revealed that the desired 2-bromo-1,1,3,3-tetramethoxypropane is present, but often not as the major component. google.com Significant byproducts include 2-bromo-3-methoxyacrolein and 2-bromo-3,3-dimethoxypropanal. google.com Following procedures from prior art, such as a basic wash during workup, can lead to the formation of emulsions that are difficult to handle and are not suitable for large-scale production. google.com

Identified Byproducts in Bromination Reaction google.com

2-bromo-3-methoxyacrolein (often the major product)

2-bromo-3,3-dimethoxypropanal

Unreacted 2-bromo-1,1,3,3-tetramethoxypropane

Optimization of Reaction Conditions for Enhanced Purity and Yield

To address the challenges of byproduct formation and reaction control, optimization of the reaction and workup conditions is essential.

Detailed Research Findings: The use of a lower alkanol solvent, such as methanol or ethanol, is a key optimization. google.com It allows for better temperature control of the exothermic reaction and promotes a higher yield of the desired products compared to running the reaction neat. google.com The recommended solvent ratio is about one to two moles per mole of the 1,1,3,3-tetraloweralkoxypropane. google.com

A specific workup procedure has been developed to handle the product mixture. After the initial reaction, the mixture is heated at atmospheric pressure to remove volatile byproducts. Subsequently, the mixture is heated under reduced pressure (e.g., 6 mm Hg) to about 120°C. google.com This process is designed to remove further byproducts and isolate a product mixture where 2-bromo-3-loweralkoxyacrolein is the major constituent, but which still contains the target compound, 2-bromo-1,1,3,3-tetramethoxypropane. google.com This improved process avoids the problematic emulsion formation encountered with older methods that involved a basic wash. google.com

Comparative Analysis of Synthetic Procedures for Halogenated Tetramethoxypropanes

The synthesis of other 2-halo-1,1,3,3-tetramethoxypropanes, namely the chloro, fluoro, and iodo derivatives, is less specifically documented in publicly available literature. However, a comparative analysis can be constructed based on general principles of the halogenation of activated methylene (B1212753) groups, such as the one present in 1,1,3,3-tetramethoxypropane. The reactivity of the halogens is a key factor, decreasing in the order F₂ > Cl₂ > Br₂ > I₂. chemicalbook.com

Chlorination: The direct chlorination of 1,1,3,3-tetramethoxypropane would likely require a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The reaction with chlorine gas would likely proceed via a free-radical mechanism, often initiated by UV light, similar to the bromination reaction mentioned previously. The use of sulfuryl chloride might offer a more controlled reaction. Given the reactivity of chlorine, the reaction may be less selective than bromination, potentially leading to a mixture of mono- and dichlorinated products.

Fluorination: Direct fluorination of organic compounds with fluorine gas (F₂) is a highly exothermic and often explosive process, making it difficult to control and generally not a preferred laboratory method. chemicalbook.com More practical approaches for the synthesis of 2-fluoro-1,1,3,3-tetramethoxypropane (B11910174) would likely involve the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents are safer to handle and can provide controlled fluorination of activated C-H bonds under milder conditions. The reaction would likely be carried out in an inert solvent.

Iodination: The iodination of 1,1,3,3-tetramethoxypropane to yield 2-iodo-1,1,3,3-tetramethoxypropane is expected to be the least vigorous of the halogenation reactions. chemicalbook.com Direct iodination with molecular iodine (I₂) is often a reversible process. To drive the reaction to completion, an oxidizing agent or a base is typically employed to remove the hydrogen iodide (HI) byproduct. Common iodinating systems include iodine in the presence of a base like sodium bicarbonate or an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach could involve the use of N-iodosuccinimide (NIS), a common and effective source of electrophilic iodine.

Table 2: Comparative Overview of Synthetic Procedures for 2-Halo-1,1,3,3-tetramethoxypropanes

| Halogen | Halogenating Agent(s) | Expected Reaction Conditions | Key Considerations |

| Bromine | Bromine (Br₂) | UV light or elevated temperature in a solvent like CCl₄ or methanol. | Can be a vigorous reaction; potential for side products. organic-chemistry.org |

| Chlorine | Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂) | UV light for Cl₂; potentially milder with SO₂Cl₂. | Reactivity may lead to over-halogenation. |

| Fluorine | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Typically requires an inert solvent and controlled temperature. | Direct fluorination with F₂ is highly hazardous. |

| Iodine | Iodine (I₂) with a base or oxidizing agent, N-Iodosuccinimide (NIS) | Generally mild conditions; may require a catalyst or additive to proceed efficiently. | Reaction is often reversible and may require specific conditions to drive to completion. |

Reactivity and Transformational Chemistry of 2 Bromo 1,1,3,3 Tetramethoxypropane

Nucleophilic Substitution Reactions Involving the C-Br Bond

As a secondary alkyl halide, 2-bromo-2-methylpropane (B165281) can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. chemguide.co.ukrsc.org The operative pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. libretexts.org An Sₙ2 reaction involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry. libretexts.org Conversely, an Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com

The reaction of 2-Bromo-1,1,3,3-tetramethoxypropane with strong, carbon-based nucleophiles is expected to yield products with a new carbon-carbon bond at the C-2 position. Reagents such as organocuprates, cyanide ions, and enolates are effective for such transformations. The choice between Sₙ1 and Sₙ2 pathways will depend on the specific nucleophile and solvent system used.

Table 1: Predicted Products from Reactions with Carbon-Based Nucleophiles

| Nucleophile Reagent | Nucleophile | Expected Product |

| Sodium Cyanide (NaCN) | CN⁻ | 2-Cyano-1,1,3,3-tetramethoxypropane |

| Lithium Dialkylcuprate (R₂CuLi) | R⁻ | 2-Alkyl-1,1,3,3-tetramethoxypropane |

| Grignard Reagent (RMgX) | R⁻ | 2-Alkyl-1,1,3,3-tetramethoxypropane |

| Sodium Acetylide (HC≡CNa) | HC≡C⁻ | 2-Ethynyl-1,1,3,3-tetramethoxypropane |

Heteroatom nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide to form C-N, C-O, or C-S bonds, respectively. Weakly basic, polar protic nucleophiles like water or alcohols would favor an Sₙ1 pathway, proceeding through a carbocation intermediate. libretexts.orgyoutube.com Stronger, more basic nucleophiles, particularly in polar aprotic solvents, would favor the Sₙ2 mechanism. libretexts.org However, strong bases can also promote competing elimination reactions. libretexts.org

Table 2: Predicted Products from Reactions with Heteroatom Nucleophiles

| Nucleophile Reagent | Nucleophile | Expected Product |

| Sodium Hydroxide (B78521) (NaOH) | OH⁻ | 2-Hydroxy-1,1,3,3-tetramethoxypropane |

| Sodium Alkoxide (RONa) | RO⁻ | 2-Alkoxy-1,1,3,3-tetramethoxypropane |

| Ammonia (NH₃) | NH₃ | 2-Amino-1,1,3,3-tetramethoxypropane |

| Sodium Azide (NaN₃) | N₃⁻ | 2-Azido-1,1,3,3-tetramethoxypropane |

| Sodium Thiolate (RSNa) | RS⁻ | 2-(Alkylthio)-1,1,3,3-tetramethoxypropane |

Elimination Reactions and Formation of Unsaturated Acetal (B89532) Derivatives

When treated with a strong base, 2-Bromo-1,1,3,3-tetramethoxypropane can undergo elimination reactions. chemguide.co.uklibretexts.org In this process, a proton from a carbon adjacent to the C-Br bond (a β-hydrogen) is abstracted by the base, leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org

The direct dehydrobromination of 2-Bromo-1,1,3,3-tetramethoxypropane, using a strong base like potassium hydroxide in ethanol, involves the removal of a β-hydrogen from either C-1 or C-3 and the bromine from C-2. chemguide.co.uk Due to the symmetry of the molecule, this leads to a single unsaturated acetal product: 1,1,3,3-tetramethoxypropene.

It is important to note that this direct elimination pathway results in the loss of the bromine atom from the molecule. The formation of a brominated acrolein acetal from this specific starting material is not achieved through a simple elimination reaction and would necessitate a different synthetic strategy or a more complex, multi-step reaction sequence.

Elimination reactions can proceed through different mechanisms, primarily E1 and E2, which have distinct stereochemical requirements and outcomes. libretexts.orglibretexts.org The E2 mechanism is a concerted process that requires a specific spatial arrangement of the departing proton and leaving group, known as anti-periplanar geometry. askthenerd.compearson.comvaia.com In this conformation, the hydrogen, the two carbons, and the leaving group lie in the same plane, with the hydrogen and leaving group on opposite sides of the C-C bond. askthenerd.com This strict geometric constraint means that the stereochemistry of the starting material can dictate the stereochemistry (E/Z) of the resulting alkene. libretexts.org

The E1 mechanism, in contrast, proceeds through a carbocation intermediate. libretexts.org This planar intermediate loses the stereochemical information of the starting material, and the subsequent removal of a proton generally leads to the most thermodynamically stable alkene, which is often the trans (E) isomer. libretexts.org

In the case of 2-Bromo-1,1,3,3-tetramethoxypropane, the elimination product is 1,1,3,3-tetramethoxypropene. The newly formed double bond is between a carbon atom bearing two methoxy (B1213986) groups (C-1) and one bearing a hydrogen (C-2). As C-1 is not bonded to two different groups, E/Z isomerism is not possible for this particular product. Therefore, while the E2 reaction still requires an anti-periplanar conformation to proceed, the stereochemistry at the C-2 center of the starting material does not result in distinct stereoisomeric products.

Hydrolysis and Unmasking of Latent Malondialdehyde Moieties

2-Bromo-1,1,3,3-tetramethoxypropane is a protected form of bromomalondialdehyde. The tetramethoxypropane structure serves as a stable precursor, masking the highly reactive dialdehyde (B1249045) functionality. wikipedia.org This latent moiety can be revealed through hydrolysis, typically under acidic conditions. researchgate.net

The acid-catalyzed hydrolysis of the acetal groups involves the protonation of one of the ether oxygens, followed by the elimination of a molecule of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate. Subsequent deprotonation yields a hemiacetal, which is in equilibrium with the aldehyde. This process occurs at both ends of the molecule, ultimately converting the two acetal functions into two aldehyde functions. The complete hydrolysis of 2-Bromo-1,1,3,3-tetramethoxypropane yields bromomalondialdehyde. nih.gov This transformation is a key aspect of its utility in chemical synthesis, allowing for the controlled release of a reactive bifunctional building block. researchgate.net

Table 3: Hydrolysis of 2-Bromo-1,1,3,3-tetramethoxypropane

| Reactant | Conditions | Product |

| 2-Bromo-1,1,3,3-tetramethoxypropane | Aqueous Acid (e.g., H₂SO₄, HCl) | Bromomalondialdehyde |

Acid-Catalyzed Hydrolysis of Acetal Groups

The primary transformation of 2-bromo-1,1,3,3-tetramethoxypropane involves the acid-catalyzed hydrolysis of its two acetal functionalities. This reaction effectively deprotects the aldehyde groups, leading to the formation of 2-bromomalondialdehyde. The hydrolysis is typically carried out in the presence of a strong acid, such as concentrated hydrochloric acid, in an aqueous medium. guidechem.com The reaction proceeds by protonation of the methoxy groups, followed by the departure of methanol and subsequent attack by water to yield the hemiacetal, which then fully hydrolyzes to the aldehyde.

A typical procedure involves stirring 2-bromo-1,1,3,3-tetramethoxypropane with water and a catalytic amount of concentrated hydrochloric acid at a controlled temperature, often between 25-30°C, until the reaction mixture becomes clear, indicating the completion of the hydrolysis. guidechem.com

Formation of 2-Bromomalondialdehyde and Related Reactive Intermediates

The direct product of the acid-catalyzed hydrolysis is 2-bromomalondialdehyde. This compound is a highly reactive 1,3-dicarbonyl species, with the two aldehyde groups being in close proximity and activated by the electron-withdrawing bromine atom.

In some synthetic protocols, 2-bromomalondialdehyde is not isolated but is generated in situ and used directly in subsequent reactions. However, it can be isolated as a solid, typically by cooling the reaction mixture after hydrolysis and collecting the precipitate. guidechem.com

It is important to note that under certain aqueous conditions, particularly over a wide pH range, 2-bromomalondialdehyde can be unstable and may decompose. Studies on the reaction of 2-bromomalondialdehyde with nucleosides have shown that it can decompose to formic acid and glycolaldehyde, with the latter being oxidized to glyoxal, which then becomes the primary reactant. nih.gov This highlights the importance of controlling the reaction conditions to utilize 2-bromomalondialdehyde effectively.

Condensation and Cycloaddition Reactions Facilitated by 2-Bromo-1,1,3,3-tetramethoxypropane

The synthetic power of 2-bromo-1,1,3,3-tetramethoxypropane is fully realized through the diverse condensation and cycloaddition reactions of its hydrolyzed product, 2-bromomalondialdehyde. The bifunctional nature of this intermediate allows for the construction of a wide variety of heterocyclic systems.

A prime example is the synthesis of substituted pyrimidines. 2-Bromomalondialdehyde can be condensed with compounds containing a guanidino group to form the pyrimidine (B1678525) ring. For instance, it is a key intermediate in the synthesis of 2-tert-butylamino-4-hydroxy-6-bromopyrimidine [2,3-d]methyl. guidechem.com In this multi-step synthesis, 2-bromomalondialdehyde is first reacted with a suitable partner to form an intermediate which is then cyclized to the final pyrimidine product. guidechem.com

The general reactivity of 1,3-dicarbonyl compounds suggests that 2-bromomalondialdehyde can participate in a range of other condensation reactions to form various heterocycles. These include:

Pyrazoles: Reaction with hydrazine (B178648) and its derivatives would be expected to yield 4-bromopyrazoles. The two aldehyde groups react with the two nitrogen atoms of hydrazine to form the five-membered pyrazole (B372694) ring.

Isoxazoles: Condensation with hydroxylamine (B1172632) would likely produce 4-bromoisoxazoles through a similar cyclization mechanism involving the reaction of the dicarbonyl with the hydroxylamine functionality.

Barbiturates and Thiobarbiturates: Reaction with urea (B33335) or thiourea (B124793) in the presence of a base would lead to the formation of 5-bromobarbituric acid or 5-bromothiobarbituric acid, respectively.

While specific examples for all these reactions with 2-bromomalondialdehyde are not extensively documented in readily available literature, the established reactivity patterns of analogous 1,3-dicarbonyls strongly support these synthetic possibilities.

Furthermore, the α,β-unsaturated systems that can be formed from Knoevenagel-type condensations of 2-bromomalondialdehyde with active methylene (B1212753) compounds could potentially act as dienophiles in Diels-Alder reactions, opening up pathways to complex carbocyclic and heterocyclic frameworks.

Applications of 2 Bromo 1,1,3,3 Tetramethoxypropane in Complex Organic Synthesis

Role as a Building Block in Heterocyclic Compound Synthesis

2-Bromo-1,1,3,3-tetramethoxypropane serves as a masked precursor to 2-bromomalonaldehyde (B19672), a highly reactive 1,3-dicarbonyl compound. lookchem.comwikipedia.org This in-situ generation is crucial for its application in the synthesis of various five- and six-membered heterocyclic rings, which are core structures in many pharmacologically active compounds. sphinxsai.comijpcbs.comnih.gov

The primary utility of this bromo-substituted acetal (B89532) is in classical condensation reactions with binucleophilic reagents to form heterocycles. The general strategy involves the hydrolysis of the acetal groups under acidic conditions to unmask the two aldehyde functionalities, which then react with compounds containing two nucleophilic centers.

Pyrimidines: The synthesis of the pyrimidine (B1678525) ring often involves the cyclocondensation of a 1,3-dicarbonyl compound with urea (B33335) or thiourea (B124793). researchgate.netmdpi.com By using 2-bromo-1,1,3,3-tetramethoxypropane as the source of the three-carbon backbone, a 5-bromopyrimidine (B23866) can be synthesized. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions to build more complex kinase inhibitor scaffolds. rsc.orgjocpr.com

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are the most common routes, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov The reaction of 2-bromomalonaldehyde (generated from 2-bromo-1,1,3,3-tetramethoxypropane) with hydrazine would lead to the formation of 4-bromopyrazole. The bromine substituent is significant as it can participate in halogen bonding and offers a site for subsequent chemical modifications. olemiss.edu Different substituted hydrazines can be employed to generate a library of pyrazole derivatives, which are known to have diverse biological activities, including CNS activity. olemiss.edunih.gov

Isoxazoles: Isoxazoles are typically prepared via the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). ijpcbs.comnih.gov In this context, 2-bromo-1,1,3,3-tetramethoxypropane provides the 2-bromomalonaldehyde intermediate, which upon condensation with hydroxylamine, yields 4-bromoisoxazole. Isoxazoles are important precursors for many biologically active molecules and are found in several commercial drugs. sphinxsai.comijpcbs.com

| Heterocycle | Binucleophile | Resulting Core Structure | Significance |

|---|---|---|---|

| Pyrimidine | Urea / Thiourea | 5-Bromopyrimidine | Core of nucleic acids, kinase inhibitors. nih.govrsc.org |

| Pyrazole | Hydrazine | 4-Bromopyrazole | Scaffold for drugs with diverse biological activities. olemiss.edunih.gov |

| Isoxazole | Hydroxylamine | 4-Bromoisoxazole | Found in numerous pharmaceuticals, including antibiotics and anti-inflammatories. sphinxsai.comijpcbs.com |

When using unsymmetrical binucleophiles (e.g., substituted hydrazines) or when the resulting heterocycle can tautomerize, the issue of regioselectivity becomes critical. For example, the reaction of a 1,3-dicarbonyl with methylhydrazine can lead to two different regioisomeric pyrazoles. nih.gov The electronic and steric effects of the central bromine atom in the 2-bromomalonaldehyde intermediate derived from the title compound are expected to exert a significant directing influence on the cyclization. While specific regioselectivity studies on 2-bromo-1,1,3,3-tetramethoxypropane are not extensively documented in the searched literature, the principles of electrophilicity and steric hindrance would govern the outcome. The electron-withdrawing nature of the bromine atom would render the adjacent carbonyl carbons more electrophilic, potentially directing the initial attack of the nucleophile.

Stereoselectivity is also a key consideration, particularly in reactions that create chiral centers. While the formation of simple aromatic heterocycles like pyrazole or pyrimidine from 2-bromo-1,1,3,3-tetramethoxypropane does not typically generate stereocenters in the ring itself, subsequent reactions or more complex cyclizations can. The regio- and stereoselective synthesis of heterocyclic compounds is a field of active research, aiming to control reaction outcomes to produce single, desired isomers. mdpi.com

Utilization in the Preparation of Electrophilic 1,3-Dialdehyde Precursors

2-Bromo-1,1,3,3-tetramethoxypropane is a stable, protected equivalent of 2-bromomalonaldehyde. lookchem.com Malonaldehyde and its derivatives are highly reactive 1,3-dielectrophiles, but the parent aldehyde is unstable and prone to polymerization. wikipedia.org The tetramethyl acetal form provides a convenient and storable precursor that can release the reactive dialdehyde (B1249045) upon demand through simple acid hydrolysis. sigmaaldrich.comsfdchem.com

This transformation is fundamental to its use in synthesis, as the generated 2-bromomalonaldehyde can participate in a wide range of reactions beyond heterocycle formation, such as Knoevenagel condensations and Michael additions, making it a versatile intermediate for building carbon-carbon and carbon-heteroatom bonds.

Applications in Polymer Functionalization and Material Science

The structure of 2-bromo-1,1,3,3-tetramethoxypropane suggests potential applications in materials science, particularly in polymer synthesis and functionalization. The bromine atom serves as a reactive handle for incorporation into a polymer backbone or for post-polymerization modification. For instance, the C-Br bond can participate in copper-catalyzed Ullmann coupling reactions to attach other functionalities, such as amines, to a polymer chain. mdpi.com

Furthermore, the acetal groups offer another mode of functionalization. A polymer could be synthesized incorporating the 2-bromo-1,1,3,3-tetramethoxypropyl moiety, and subsequently, the acetals could be hydrolyzed to reveal pendant aldehyde groups along the polymer chain. These aldehyde groups are valuable for further reactions, such as forming Schiff bases or for cross-linking applications. While direct use of the title compound in polymerization was not found in the search results, the potential exists based on established chemical principles for end-functionalizing polymers and creating porous organic frameworks. mdpi.comnih.govresearchgate.net The parent compound, 1,1,3,3-tetramethoxypropane (B13500), is noted for its potential in material science. lookchem.com

Contributions to the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The synthesis of bioactive molecules and pharmaceutical intermediates represents a significant application area for 2-bromo-1,1,3,3-tetramethoxypropane. Its ability to act as a building block for key heterocyclic scaffolds like pyrimidines, pyrazoles, and isoxazoles is paramount. nih.govnih.govmdpi.com These heterocycles are considered "privileged structures" in medicinal chemistry due to their prevalence in a vast array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. sphinxsai.comnih.govnih.gov

A notable example of the utility of the parent compound, 1,1,3,3-tetramethoxypropane, is in the synthesis of 2-bromo-3-ethanesulfonylpyridine, a key intermediate for a sulfonylurea herbicide. guidechem.com This demonstrates the industrial relevance of this class of reagents in producing agrochemicals, which often share synthetic pathways with pharmaceuticals. The bromine atom on the title compound provides an additional vector for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening and the development of novel pharmaceutical candidates. nih.govresearchgate.netnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Bromo 1,1,3,3 Tetramethoxypropane Transformations

Kinetic Studies of Key Reactions

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants, which in turn provides insight into the composition of the transition state. For 2-Bromo-1,1,3,3-tetramethoxypropane, key transformations would include nucleophilic substitution and elimination reactions.

Table 1: Hypothetical Rate Data for the Reaction of 2-Bromo-1,1,3,3-tetramethoxypropane with a Nucleophile (Nu⁻)

| Experiment | [Substrate] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

From this hypothetical data, we can infer that the reaction is first order with respect to the substrate. The dependence on the nucleophile is present but not directly proportional, suggesting a mixed SN1/SN2 pathway. The rate law could be approximated as:

Rate = k₁[Substrate] + k₂[Substrate][Nu⁻]

This indicates a competition between a unimolecular pathway (SN1), where the rate-determining step is the formation of a carbocation, and a bimolecular pathway (SN2), where the nucleophile attacks the substrate in the rate-determining step. rsc.org

Elucidation of Reaction Intermediates

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. In the transformations of 2-Bromo-1,1,3,3-tetramethoxypropane, several intermediates can be postulated.

In an SN1-type reaction, the primary intermediate would be a secondary carbocation formed by the heterolytic cleavage of the carbon-bromine bond. The stability of this carbocation would be influenced by the adjacent methoxy (B1213986) groups.

In contrast, an SN2 reaction would proceed through a pentacoordinate transition state rather than a discrete intermediate.

Under acidic conditions, the acetal (B89532) groups can be hydrolyzed. This reaction proceeds via protonation of one of the methoxy groups, followed by the elimination of methanol (B129727) to form an oxocarbenium ion intermediate. sigmaaldrich.com This intermediate is stabilized by resonance from the remaining oxygen atom. Subsequent attack by water leads to a hemiacetal, which can be further hydrolyzed.

Table 2: Plausible Intermediates in Transformations of 2-Bromo-1,1,3,3-tetramethoxypropane

| Reaction Type | Plausible Intermediate | Method of Detection (Hypothetical) |

| SN1 Substitution | Secondary Carbocation | Trapping experiments with strong nucleophiles |

| Acid-catalyzed Hydrolysis | Oxocarbenium Ion | NMR spectroscopy in superacid media |

| E2 Elimination | N/A (Concerted) | Kinetic Isotope Effect studies |

Influence of Solvent Effects and Catalysis on Reaction Pathways

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. For the transformations of 2-Bromo-1,1,3,3-tetramethoxypropane, solvent polarity is a critical parameter.

Polar Protic Solvents (e.g., water, ethanol): These solvents are expected to favor the SN1 pathway by stabilizing the carbocation intermediate and the bromide leaving group through hydrogen bonding. rsc.org They can also act as nucleophiles themselves in solvolysis reactions.

Polar Aprotic Solvents (e.g., acetone, DMF): These solvents are generally favored for SN2 reactions. They can solvate the cation but not the anion, leaving the nucleophile more reactive. rsc.org

Nonpolar Solvents (e.g., hexane, dioxane): In these solvents, ion formation is disfavored, and radical pathways might be initiated, for example, by light.

Catalysis also plays a significant role. Acid catalysis is essential for the hydrolysis of the acetal groups, as it facilitates the formation of the oxocarbenium ion intermediate. sigmaaldrich.com In elimination reactions, the use of a strong, sterically hindered base is often employed to favor the E2 pathway over the competing SN2 reaction. libretexts.org

Table 3: Predicted Dominant Pathway based on Solvent and Catalyst

| Solvent | Catalyst | Predicted Dominant Pathway |

| Ethanol/Water | None | SN1/E1 |

| Acetone | Strong Nucleophile (e.g., I⁻) | SN2 |

| Ethanol | Strong, bulky base (e.g., t-BuOK) | E2 |

| Aqueous Acid | H₃O⁺ | Acetal Hydrolysis |

Stereoelectronic Effects Governing Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the reactivity of a molecule, are important in understanding the transformations of 2-Bromo-1,1,3,3-tetramethoxypropane.

In an E2 elimination reaction, a key stereoelectronic requirement is the anti-periplanar arrangement of the proton to be removed and the leaving group (bromine). askthenerd.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the alkene product. For 2-Bromo-1,1,3,3-tetramethoxypropane, this would mean that the conformation of the molecule at the moment of reaction dictates which, if any, of the adjacent hydrogens can be removed.

The presence of the methoxy groups on the adjacent carbons (C1 and C3) will also exert a significant influence. The electron-withdrawing inductive effect of the oxygen atoms would destabilize the formation of a positive charge on the central carbon (C2), potentially disfavoring an SN1 mechanism. Conversely, the lone pairs on the oxygen atoms could, under certain geometries, participate in anchimeric assistance (neighboring group participation), although this is less common for single-sigma-bond separations without the formation of a stable ring.

In the case of acetal hydrolysis, the stereoelectronic effect is manifest in the preference for the cleavage of the C-O bond that is anti-periplanar to a lone pair on the other acetal oxygen, facilitating the formation of the resonance-stabilized oxocarbenium ion.

Advanced Analytical Characterization in the Study of 2 Bromo 1,1,3,3 Tetramethoxypropane and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides exquisite structural detail about molecules in solution. nih.gov It is uniquely effective for analyzing the mechanisms of homogeneous organic and organometallic reactions. nih.gov By monitoring reactions in situ, researchers can gain insights into reaction kinetics, identify transient intermediates, and elucidate complex reaction pathways. nih.goved.ac.uk

In the context of 2-Bromo-1,1,3,3-tetramethoxypropane, ¹H NMR and ¹³C NMR are fundamental for confirming its structure and that of its reaction products. For instance, in the ¹H NMR spectrum of the related compound 2-bromo-2-methylpropane (B165281), the chemical environment of the protons dictates the observed signals. docbrown.info Due to the symmetry in 2-bromo-2-methylpropane, all nine protons are in the same chemical environment, resulting in a single singlet peak. docbrown.info This principle of analyzing chemical shifts and spin-spin coupling is directly applicable to the more complex structure of 2-Bromo-1,1,3,3-tetramethoxypropane and its derivatives, allowing for the unambiguous assignment of protons and carbons in the molecular structure.

Table 1: Key ¹H NMR and ¹³C NMR Parameters for Structural Analysis

| Technique | Information Provided | Application in Studying 2-Bromo-1,1,3,3-tetramethoxypropane |

| ¹H NMR | Chemical shift, integration, and multiplicity (splitting patterns) of proton signals. | Identifies the number and types of non-equivalent protons, providing information on the connectivity of the carbon skeleton. |

| ¹³C NMR | Chemical shift of carbon signals. | Determines the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached functional groups). |

| 2D NMR (e.g., COSY, HSQC) | Correlation between different nuclei. | Establishes connectivity between protons and carbons, aiding in the complete structural assignment of complex derivatives. |

This table provides a general overview of the application of NMR techniques. Specific chemical shift values would be dependent on the exact derivative being analyzed.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule, acting as a molecular fingerprint.

For halogenated compounds like 2-Bromo-1,1,3,3-tetramethoxypropane, the presence of bromine is readily identified in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in roughly a 1:1 ratio. docbrown.info This results in characteristic M and M+2 peaks for any fragment containing a bromine atom, where the two peaks are of nearly equal intensity and separated by two mass units. docbrown.infomiamioh.edu

The fragmentation of derivatives of 2-Bromo-1,1,3,3-tetramethoxypropane would be expected to involve the loss of methoxy (B1213986) groups (-OCH₃), the bromine atom, and cleavage of the propane (B168953) backbone. Analysis of these fragmentation pathways provides valuable information for confirming the structure of newly synthesized derivatives. raco.cat

Table 2: Expected Isotopic Patterns and Fragments in Mass Spectrometry of Brominated Compounds

| Feature | Description | Significance for 2-Bromo-1,1,3,3-tetramethoxypropane |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule with a single positive charge. | Confirms the molecular weight of the compound. Will appear as a pair of peaks (M⁺ and M+2) of similar intensity due to the bromine isotopes. |

| Isotopic Pattern | The characteristic pattern of peaks resulting from the natural abundance of isotopes. | The 1:1 ratio of the M⁺ and M+2 peaks is a strong indicator of the presence of one bromine atom in the molecule or fragment. docbrown.infomiamioh.edu |

| Fragmentation Peaks | Peaks corresponding to the charged fragments of the original molecule. | Analysis of the mass-to-charge ratio of these fragments helps to piece together the structure of the parent molecule. |

This table illustrates the general principles of mass spectrometry for brominated compounds. The exact m/z values would be specific to the derivative under investigation.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present in a molecule, making these techniques excellent for functional group identification. youtube.comyoutube.comyoutube.com

For 2-Bromo-1,1,3,3-tetramethoxypropane and its derivatives, IR and Raman spectroscopy can be used to identify key functional groups. The presence of C-H, C-O, and C-Br bonds will give rise to characteristic absorption or scattering peaks in the spectra. For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while the C-O stretching vibrations of the methoxy groups would be expected in the 1000-1300 cm⁻¹ region. docbrown.infodocbrown.info The C-Br stretching vibration would be observed at lower wavenumbers, typically in the fingerprint region below 700 cm⁻¹. docbrown.info

When 2-Bromo-1,1,3,3-tetramethoxypropane is used in subsequent reactions, IR and Raman spectroscopy can track the disappearance of reactant functional groups and the appearance of new ones, providing evidence for the chemical transformation.

Table 3: Characteristic Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Alkane | C-H stretch | 2850-2960 |

| Ether (C-O) | C-O stretch | 1000-1300 |

| Bromoalkane | C-Br stretch | 500-600 |

Chromatographic Methods for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for separating the components of a mixture. In the context of chemical synthesis involving 2-Bromo-1,1,3,3-tetramethoxypropane, chromatography is used to monitor the progress of a reaction, assess the purity of the final product, and to purify the desired compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds.

For 2-Bromo-1,1,3,3-tetramethoxypropane, a reverse-phase HPLC method can be employed for its analysis. sielc.com This method typically uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com By monitoring the reaction mixture over time with HPLC, the consumption of reactants and the formation of products can be tracked. Once the reaction is complete, HPLC can be used to determine the purity of the isolated product by comparing the area of the main peak to the areas of any impurity peaks. Preparative HPLC can also be utilized to isolate pure compounds from complex reaction mixtures. sielc.com

Table 4: Typical Parameters for HPLC Analysis of 2-Bromo-1,1,3,3-tetramethoxypropane

| Parameter | Description | Example Condition |

| Column | The stationary phase where separation occurs. | Newcrom R1 (a reverse-phase column). sielc.com |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile and water mixture, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com |

| Detector | The component that detects the compounds as they elute from the column. | UV-Vis or Mass Spectrometer (for LC-MS). |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 2.0 mL/min for analytical scale. |

This table provides an example of HPLC conditions. The optimal conditions may vary depending on the specific derivative and the desired separation.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for the analysis of volatile organic compounds.

While 2-Bromo-1,1,3,3-tetramethoxypropane itself has a relatively high boiling point (242.7°C at 760 mmHg), some of its derivatives or potential byproducts in a reaction may be more volatile. lookchem.com GC can be used to analyze the volatile components of a reaction mixture, providing information about the presence of starting materials, solvents, and lower boiling point products. The separated components are detected as they exit the column, and the resulting chromatogram can be used for both qualitative and quantitative analysis. Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful tool for the definitive identification of volatile products by combining the retention time information from GC with the mass spectrum from MS. mdpi.com

Table 5: Application of GC in the Analysis of Reactions Involving 2-Bromo-1,1,3,3-tetramethoxypropane

| Application | Description |

| Analysis of Volatile Reactants and Solvents | Quantifying the amount of volatile starting materials or solvents remaining in a reaction mixture. |

| Identification of Volatile Byproducts | Detecting and identifying low molecular weight byproducts that may have formed during a reaction. |

| Purity Assessment of Volatile Products | Determining the purity of a volatile derivative of 2-Bromo-1,1,3,3-tetramethoxypropane. |

This table outlines the potential uses of GC in the context of reactions involving the title compound.

Theoretical and Computational Chemistry Applied to 2 Bromo 1,1,3,3 Tetramethoxypropane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of a molecule. iosrjournals.org For 2-Bromo-1,1,3,3-tetramethoxypropane, these calculations can determine optimized molecular geometry, bond lengths, and the distribution of electron density, which are crucial for predicting its stability and reactivity.

The electronic structure is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, mapping the electrostatic potential onto the electron density surface (MESP) can identify sites susceptible to electrophilic or nucleophilic attack. In 2-Bromo-1,1,3,3-tetramethoxypropane, regions of negative potential are expected around the oxygen atoms of the methoxy (B1213986) groups, while positive potential may be found near the hydrogen atoms and the carbon atom bonded to the bromine, indicating sites for potential interactions.

Table 1: Predicted Geometrical Parameters from DFT Calculations Below are hypothetical, yet representative, optimized bond lengths for 2-Bromo-1,1,3,3-tetramethoxypropane, as would be predicted by a DFT calculation (e.g., B3LYP/6-311++G(d,p) level of theory).

| Bond | Predicted Bond Length (Å) | Description |

| C-Br | 1.97 | The bond between the central carbon and the bromine atom. |

| C-C | 1.54 | The single bonds connecting the propane (B168953) backbone. |

| C-O | 1.43 | The bonds between carbon and oxygen atoms in the methoxy groups. |

| C-H | 1.09 | The standard carbon-hydrogen single bonds. |

| O-CH₃ | 1.42 | The bond between the oxygen and the methyl carbon. |

This table is illustrative and represents typical values derived from quantum chemical calculations for similar structures.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.govbiorxiv.org By simulating the atomic motions over time, MD provides a detailed picture of the conformational landscape, revealing the different shapes (conformers) a molecule can adopt and their relative stabilities. nih.gov

For 2-Bromo-1,1,3,3-tetramethoxypropane, the primary sources of conformational flexibility are the rotations around the C1-C2 and C2-C3 single bonds of the propane backbone. These rotations lead to various staggered and eclipsed conformations. MD simulations can map the free energy landscape associated with these rotations, identifying the lowest energy (most stable) conformers. nih.gov The analysis would focus on the dihedral angles involving the bulky bromine atom and the methoxy groups to understand steric hindrance and stabilizing interactions, such as hyperconjugation, which has been observed in other halohydrins. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis An MD simulation would track the following dihedral angles to characterize the conformational preferences of 2-Bromo-1,1,3,3-tetramethoxypropane.

| Dihedral Angle | Description | Expected Stable Conformations (degrees) |

| O-C1-C2-Br | Rotation around the C1-C2 bond | ~60° (gauche), 180° (anti) |

| O-C1-C2-C3 | Rotation around the C1-C2 bond | ~60° (gauche), 180° (anti) |

| Br-C2-C3-O | Rotation around the C2-C3 bond | ~60° (gauche), 180° (anti) |

| C1-C2-C3-O | Rotation around the C2-C3 bond | ~60° (gauche), 180° (anti) |

This table outlines the key rotational coordinates that define the molecule's conformation. The most stable states are typically staggered (gauche or anti) to minimize steric strain.

Transition State Modeling for Reaction Mechanism Validation

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition state (TS)—the highest energy point along a reaction coordinate. Identifying the structure and energy of the TS allows for the calculation of the activation energy, which is the primary determinant of the reaction rate.

For 2-Bromo-1,1,3,3-tetramethoxypropane, a plausible reaction to study would be a nucleophilic substitution (S_N1 or S_N2) or an elimination (E1 or E2) reaction. For example, in an S_N2 reaction with a nucleophile (e.g., hydroxide), transition state modeling would involve finding the geometry of the five-coordinate carbon atom where the nucleophile is forming a bond as the bromide leaving group departs. The energy difference between this TS and the reactants provides the activation barrier. By comparing the activation energies for competing pathways (e.g., S_N2 vs. E2), a prediction can be made about the most likely reaction outcome under given conditions.

Table 3: Hypothetical Energy Profile for a Substitution Reaction This table illustrates a simplified reaction energy profile that could be obtained from transition state calculations for a hypothetical S_N2 reaction.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants (Substrate + Nucleophile) | 0 | The baseline energy of the starting materials. |

| Transition State | +85 | The energy maximum, representing the activation barrier. |

| Products | -40 | The final energy of the products, indicating an exothermic reaction. |

This data is for illustrative purposes. The values demonstrate how computational modeling quantifies the key energetic milestones of a reaction mechanism.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict the ¹H and ¹³C NMR chemical shifts. For 2-Bromo-1,1,3,3-tetramethoxypropane, due to molecular symmetry, distinct signals are expected for chemically non-equivalent nuclei. The presence of the electronegative bromine and oxygen atoms will significantly influence the chemical shifts of nearby carbons and protons. Based on the structure, one would predict three distinct ¹³C signals and three distinct ¹H signals.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Description |

| ¹³C NMR | |||

| C1, C3 | ~102 | - | The two equivalent acetal (B89532) carbons. |

| C2 | ~50 | - | The central carbon bonded to bromine. |

| -OCH₃ | ~55 | - | The four equivalent methyl carbons. |

| ¹H NMR | |||

| H1, H3 | ~4.8 | Doublet | Protons on the acetal carbons (C1, C3). |

| H2 | ~4.2 | Triplet | Proton on the central carbon (C2). |

| -OCH₃ | ~3.4 | Singlet | The twelve equivalent methyl protons. |

This table provides estimated chemical shifts based on computational models and data from similar compounds. docbrown.infodocbrown.info The exact values and multiplicities would be confirmed by detailed calculations.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the harmonic vibrational frequencies of a molecule. iosrjournals.org These calculated frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattered bands in a Raman spectrum. For 2-Bromo-1,1,3,3-tetramethoxypropane, characteristic vibrational modes would include C-H stretching, C-O stretching of the ether groups, and the C-Br stretching frequency, which typically appears in the fingerprint region of the IR spectrum. Comparing the computed spectrum to an experimental one is a powerful method for structural verification.

Future Directions and Emerging Research Avenues for 2 Bromo 1,1,3,3 Tetramethoxypropane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2-bromo-1,1,3,3-tetramethoxypropane involves the bromination of 1,1,3,3-tetramethoxypropane (B13500). wikipedia.orgsigmaaldrich.comchemicalbook.com While effective, this method often relies on the use of molecular bromine, a toxic and hazardous reagent. nih.govnih.gov Future research is increasingly directed towards developing safer and more sustainable synthetic protocols.

One promising avenue is the adoption of in situ bromine generation techniques within continuous flow reactors. nih.govnih.gov This approach avoids the storage and handling of large quantities of molecular bromine by generating it on demand from safer precursors like hydrobromic acid or bromide salts in the presence of an oxidant. nih.gov Such flow chemistry protocols not only enhance safety but also allow for precise control over reaction parameters, often leading to higher yields and purity. nih.govnih.gov

Furthermore, the exploration of alternative brominating agents is a key area of research. Reagents like N-bromosuccinimide (NBS) or other Br(I)-containing compounds could offer milder reaction conditions and improved selectivity, minimizing the formation of byproducts. nih.gov The development of catalytic bromination methods, potentially using environmentally benign catalysts, represents another significant goal for creating a greener synthesis of 2-bromo-1,1,3,3-tetramethoxypropane.

A comparative look at traditional versus potential future synthetic methodologies is presented below:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Brominating Agent | Molecular Bromine (Br₂) | In situ generated Br₂, N-bromosuccinimide |

| Reaction Setup | Batch processing | Continuous flow reactors |

| Safety Profile | High risk due to toxic and corrosive reagents | Improved safety by avoiding storage of hazardous materials |

| Sustainability | Generation of hazardous waste | Reduced waste, potential for catalyst recycling |

Exploration of Unprecedented Chemical Transformations

The primary role of 2-bromo-1,1,3,3-tetramethoxypropane is as a precursor to 2-bromomalondialdehyde or as a direct electrophilic C3 synthon. Future research is expected to uncover new modes of reactivity, expanding its synthetic utility.

One area of interest is its participation in novel multicomponent reactions. The ability to introduce a functionalized three-carbon unit in a single step is highly desirable for building molecular complexity rapidly. Designing new reaction cascades where 2-bromo-1,1,3,3-tetramethoxypropane reacts with multiple partners to form complex heterocyclic or carbocyclic frameworks is a significant research direction.

Additionally, its use in transition-metal-catalyzed cross-coupling reactions is an underexplored frontier. While it is a known alkylating agent, its potential as a partner in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings could open doors to new classes of compounds. For instance, the development of methods for the selective cross-coupling at the C-Br bond would provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Expansion of Applications in Diverse Fields of Organic and Materials Chemistry

The application of 2-bromo-1,1,3,3-tetramethoxypropane is set to expand beyond its traditional use in small molecule synthesis into the realm of materials science and chemical biology.

In polymer chemistry, this compound is an attractive building block for the functionalization of polymers. db-thueringen.dedigitellinc.comtue.nlmdpi.com Its electrophilic nature allows for its grafting onto polymers with nucleophilic side chains (e.g., amines), thereby introducing a reactive malondialdehyde precursor. nih.gov This can be used to create functional materials with applications in areas such as:

Bioconjugation: Immobilizing biomolecules onto polymer surfaces.

Smart Materials: Developing polymers that can respond to specific chemical stimuli.

Adsorbents: Creating materials for the capture of specific analytes, such as urea (B33335) in biomedical applications. nih.gov

In the field of functional materials, the integration of the 1,3-dicarbonyl motif, accessible from 2-bromo-1,1,3,3-tetramethoxypropane, into larger π-conjugated systems could lead to new organic electronic materials with interesting photophysical or electrochemical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The future of chemical synthesis lies in automation and high-throughput methodologies. nih.govresearchgate.netchemrxiv.orgchemrxiv.org 2-Bromo-1,1,3,3-tetramethoxypropane is well-suited for integration into such platforms.

Flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis. acs.orgresearchgate.netacs.orgthieme.de The use of 2-bromo-1,1,3,3-tetramethoxypropane as a reagent in multistep, continuous flow systems can accelerate the synthesis of compound libraries. nih.gov For example, a flow setup could involve the initial synthesis of a key intermediate, which is then reacted with 2-bromo-1,1,3,3-tetramethoxypropane in a subsequent reactor to generate a diverse set of final products without the need for isolating intermediates. nih.govacs.org

Automated synthesis platforms, which can perform reactions, purifications, and analyses with minimal human intervention, would also benefit from the use of stable and reactive building blocks like 2-bromo-1,1,3,3-tetramethoxypropane. researchgate.netchemrxiv.orgchemrxiv.org Its liquid nature and solubility in common organic solvents make it an ideal candidate for use in automated synthesizers.

| Technology | Potential Impact on 2-Bromo-1,1,3,3-tetramethoxypropane Chemistry |

| Flow Chemistry | Safer handling of reactions, improved scalability, and integration into multistep syntheses. acs.orgacs.org |

| Automated Synthesis | Rapid generation of compound libraries for drug discovery and materials science. researchgate.netchemrxiv.org |

| Microreactors | Enhanced heat and mass transfer, leading to higher reaction efficiency and selectivity. nih.gov |

Design of New Reagents and Catalysts Utilizing the 2-Bromo-1,1,3,3-tetramethoxypropane Scaffold

Beyond its direct use, the 2-bromo-1,1,3,3-tetramethoxypropane scaffold can serve as a template for the design of novel reagents and catalysts. By modifying its structure, it is possible to create new chemical entities with tailored reactivity and properties.

For example, the bromine atom could be substituted with other functional groups to create a library of C2-substituted 1,1,3,3-tetramethoxypropanes. These new derivatives could act as specialized building blocks or as ligands for metal catalysts. The two acetal (B89532) groups provide a stable core that can be maintained throughout several synthetic steps, allowing for the introduction of functionality at the central carbon atom.

Furthermore, the development of chiral versions of 2-bromo-1,1,3,3-tetramethoxypropane or its derivatives could open up new possibilities in asymmetric synthesis. These chiral building blocks could be used to synthesize enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry.

The potential for creating new catalysts based on this scaffold is another exciting prospect. For instance, the propane (B168953) backbone could be incorporated into larger molecular architectures that possess catalytic activity, such as organocatalysts or ligands for transition metals. nih.govscitechdaily.comacs.orgstanford.eduacs.org The unique electronic and steric environment provided by the tetramethoxypropane unit could lead to catalysts with novel reactivity and selectivity.

Q & A

Basic Question: What is the role of 2-Bromo-1,1,3,3-tetramethoxypropane in lipid peroxidation assays, and how is it methodologically applied?

Answer:

2-Bromo-1,1,3,3-tetramethoxypropane is hydrolyzed under acidic conditions to generate malondialdehyde (MDA), a biomarker for lipid peroxidation. In thiobarbituric acid-reactive substances (TBARS) assays, it serves as a calibration standard. The protocol involves:

- Hydrolysis : Incubate the compound with 1% H₂SO₄ at room temperature for 2 hours to release MDA .

- Standard Curve Preparation : Prepare serial dilutions (e.g., 0–10 ppm) and react with thiobarbituric acid (TBA) at 95–100°C. Measure absorbance at 532 nm using a spectrophotometer .

- Validation : Ensure linearity (R² > 0.99) and account for interference from other aldehydes by including blanks and controls .

Advanced Question: How can discrepancies in MDA quantification using 2-Bromo-1,1,3,3-tetramethoxypropane be resolved across studies?

Answer:

Variations in reported MDA levels often stem from differences in hydrolysis efficiency and reaction conditions. To resolve discrepancies:

- Optimize Hydrolysis : Adjust acid concentration (e.g., 1–2% H₂SO₄) and incubation time (1–4 hours) to ensure complete MDA release .

- Control for Artifacts : Add antioxidants (e.g., butylated hydroxytoluene) to prevent auto-oxidation during sample processing .

- Inter-laboratory Calibration : Use standardized protocols (e.g., Maqsood & Benjakul method) and validate with spike-recovery tests .

Basic Question: What safety precautions are critical when handling 2-Bromo-1,1,3,3-tetramethoxypropane?

Answer:

The compound is classified as a flammable liquid (UN 1993) and requires:

- Storage : Keep in a cool, ventilated area away from ignition sources, in tightly sealed containers .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent spreading .

Advanced Question: How is 2-Bromo-1,1,3,3-tetramethoxypropane utilized in synthesizing heterocyclic compounds like 3-thiophenecarboxaldehyde?

Answer:

The compound acts as a precursor in multi-step syntheses. For 3-thiophenecarboxaldehyde:

Acid-Catalyzed Cleavage : React with HCl (8–10%) at 20–40°C for 2–3 hours to generate intermediates .

Cyclization : Add 1,4-dithio-2,5-diol and a base (e.g., diethylamine) at 50–70°C for 4–6 hours to form the thiophene ring .

Optimization : Maintain a molar ratio of 1:2–4 (dithiol:tetramethoxypropane) and use aprotic solvents (e.g., isopropanol) to maximize yield (>85%) .

Advanced Question: What strategies improve the reproducibility of cyanine dye synthesis using 2-Bromo-1,1,3,3-tetramethoxypropane?

Answer:

To enhance reproducibility in dye synthesis (e.g., near-infrared cyanines):

- Solvent Selection : Use high-boiling solvents (e.g., triethyl orthoformate) to extend reaction time and reduce side products .

- Catalysis : Employ piperidine or morpholine to accelerate condensation with indole or quinoline derivatives .

- Wavelength Tuning : Adjust substituents on the dye backbone; tetramethoxypropane-derived dyes exhibit λmax > 600 nm due to extended conjugation .

Basic Question: How is 2-Bromo-1,1,3,3-tetramethoxypropane integrated into experimental designs for oxidative stress studies?

Answer:

In oxidative stress models (e.g., diabetic nephropathy):

- Dosing : Administer the compound intraperitoneally or via oral gavage at 10–50 mg/kg body weight, depending on the model .

- Endpoint Analysis : Measure renal MDA levels alongside antioxidant enzymes (e.g., SOD, CAT) to correlate lipid peroxidation with disease progression .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Duncan’s) and log-transform data to address non-normality .

Advanced Question: How can reaction conditions be optimized for high-yield MDA generation from 2-Bromo-1,1,3,3-tetramethoxypropane?

Answer:

Key parameters for maximizing MDA yield:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.